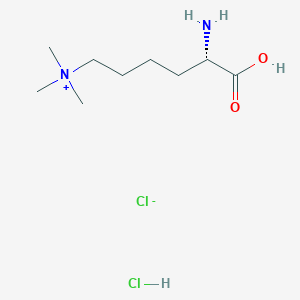
9-Amino-5-benzophenoxazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Amino-5-benzophenoxazone is a heterocyclic aromatic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-5-benzophenoxazone typically involves the reaction of 2-aminophenol with aromatic aldehydes or ketones under acidic or basic conditions. One common method involves the condensation of 2-aminophenol with benzaldehyde in the presence of an acid catalyst to form the phenoxazine ring . Another method involves the use of copper acetate and molecular sieves to facilitate the reaction between 2-aminophenol and substituted potassium phenyltriolborates .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming more prevalent in industrial settings .
化学反応の分析
Types of Reactions
9-Amino-5-benzophenoxazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amino and phenoxazine moieties, which provide multiple reactive sites .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinone derivatives, while reduction can produce hydroxy derivatives .
科学的研究の応用
9-Amino-5-benzophenoxazone has a wide range of applications in scientific research:
Chemistry: Used as a photoredox catalyst and in the synthesis of other heterocyclic compounds.
Biology: Functions as a fluorescent probe for cell imaging and as an antifungal agent.
Medicine: Investigated for its potential anticancer properties and as a component in chemotherapy drugs.
Industry: Utilized in the development of organic light-emitting diodes and dye-sensitized solar cells.
作用機序
The mechanism of action of 9-Amino-5-benzophenoxazone involves its interaction with cellular components. For instance, it can bind to DNA and interfere with cell division, leading to cell cycle arrest at the S-phase . This property makes it a potential candidate for anticancer therapy. Additionally, its fluorescent properties allow it to be used as a probe for imaging cellular structures .
類似化合物との比較
Similar Compounds
Phenoxazine: The parent compound of 9-Amino-5-benzophenoxazone, known for its wide range of applications in material science and medicine.
Phenothiazine: Structurally similar to phenoxazine but contains a sulfur atom instead of an oxygen atom.
Nile Blue: A derivative of phenoxazine, used as a fluorescent dye and in biological staining.
Uniqueness
This compound stands out due to its unique combination of amino and phenoxazine moieties, which confer both fluorescent and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
9-aminobenzo[a]phenoxazin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c17-9-5-6-12-14(7-9)20-15-8-13(19)10-3-1-2-4-11(10)16(15)18-12/h1-8H,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBOMBCUBIEMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C3C2=NC4=C(O3)C=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane](/img/structure/B6309426.png)
![Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B6309428.png)

![tert-ButylN-(2-aminospiro[3.3]heptan-7-yl)carbamate](/img/structure/B6309458.png)




![Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate](/img/structure/B6309502.png)
![Methyl 6-isopropoxybenzo[b]thiophene-2-carboxylate](/img/structure/B6309506.png)
